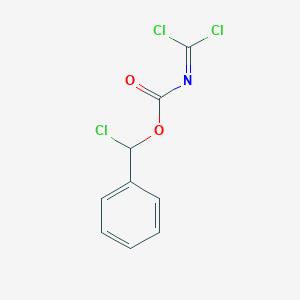
Chloro(phenyl)methyl (dichloromethylidene)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(phenyl)methyl (dichloromethylidene)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is known for its unique chemical structure and reactivity, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloro(phenyl)methyl (dichloromethylidene)carbamate typically involves the reaction of chloroformates with amines. One common method is the reaction of phenyl chloroformate with methylamine in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts such as indium triflate can facilitate the synthesis of carbamates from alcohols and urea under eco-friendly conditions .
Chemical Reactions Analysis
Types of Reactions
Chloro(phenyl)methyl (dichloromethylidene)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates with different oxidation states.
Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate esters, while reduction can produce amines .
Scientific Research Applications
Chloro(phenyl)methyl (dichloromethylidene)carbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in organic synthesis due to its stability and ease of removal.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of chloro(phenyl)methyl (dichloromethylidene)carbamate involves its interaction with molecular targets such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- Phenyl carbamate
- Methyl carbamate
- Ethyl carbamate
Comparison
Chloro(phenyl)methyl (dichloromethylidene)carbamate is unique due to the presence of both chloro and phenyl groups, which enhance its reactivity and specificity. Compared to phenyl carbamate, it has a higher reactivity due to the additional chloro group. Methyl and ethyl carbamates are simpler structures and may not exhibit the same level of biological activity .
Properties
CAS No. |
61351-40-4 |
|---|---|
Molecular Formula |
C9H6Cl3NO2 |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
[chloro(phenyl)methyl] N-(dichloromethylidene)carbamate |
InChI |
InChI=1S/C9H6Cl3NO2/c10-7(6-4-2-1-3-5-6)15-9(14)13-8(11)12/h1-5,7H |
InChI Key |
ARSTZSHPLIQUND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(OC(=O)N=C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


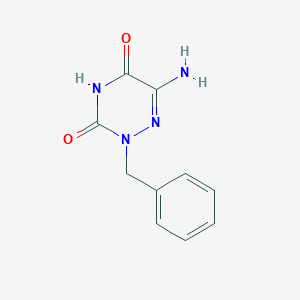
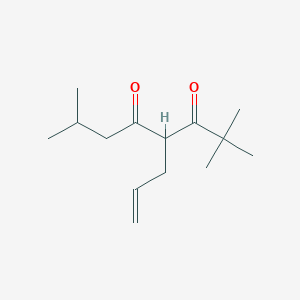
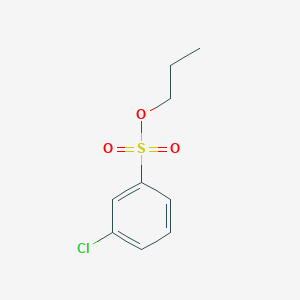
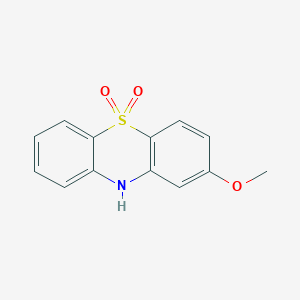
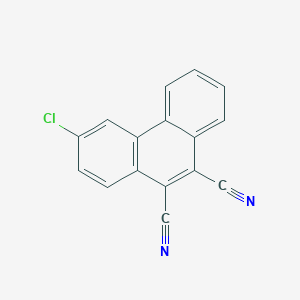
![2,3-Dichloro-N-[(2,5-dichlorophenyl)carbamoyl]propanamide](/img/structure/B14579322.png)
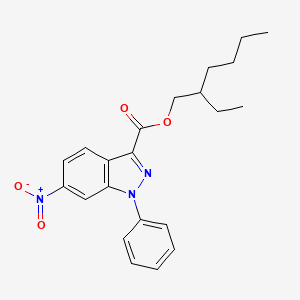
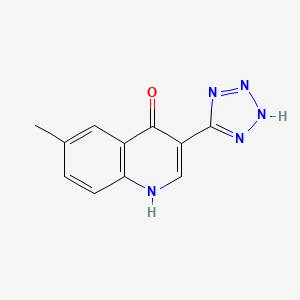
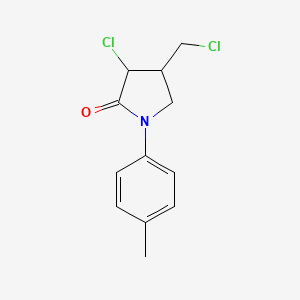
![4-[(2,3-Dimethyl-1H-indol-6-yl)amino]pent-3-en-2-one](/img/structure/B14579345.png)
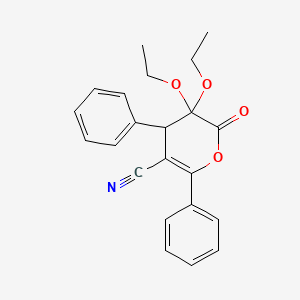
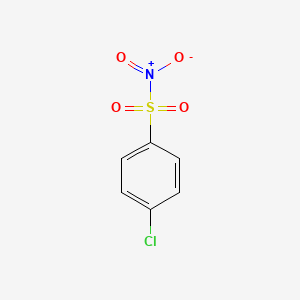
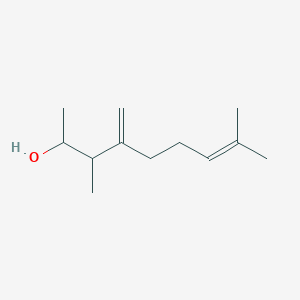
![Phosphorane, [(1-bromo-2-naphthalenyl)methylene]triphenyl-](/img/structure/B14579369.png)
